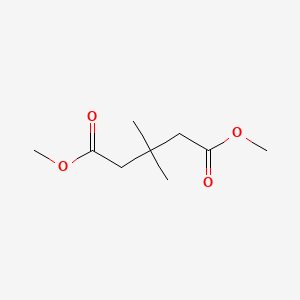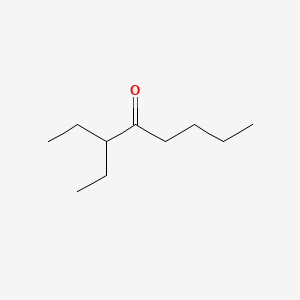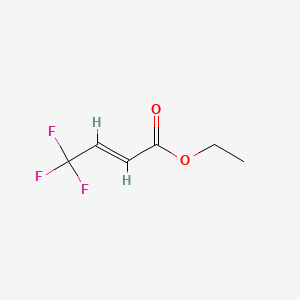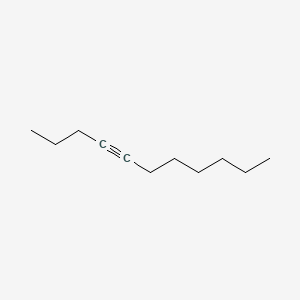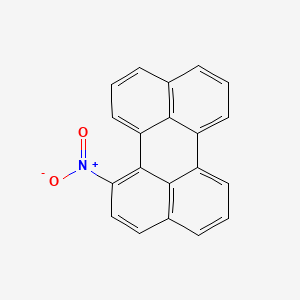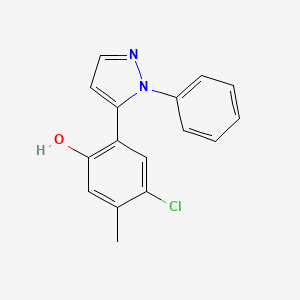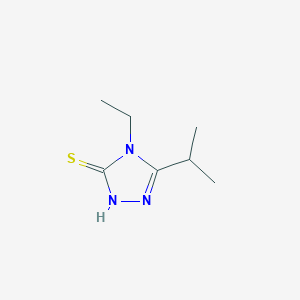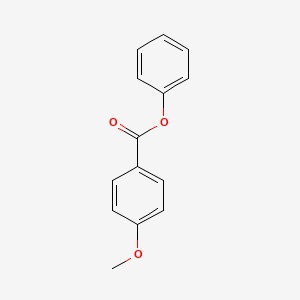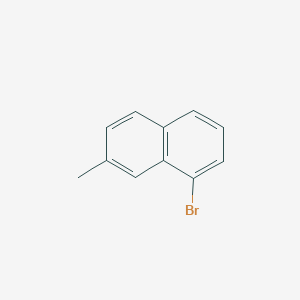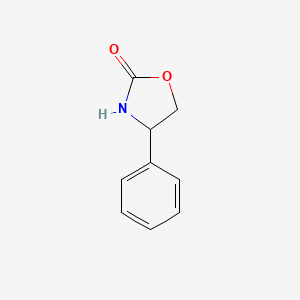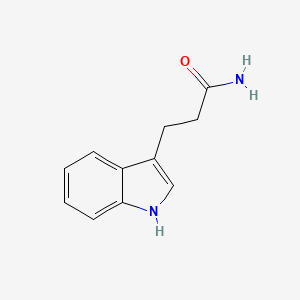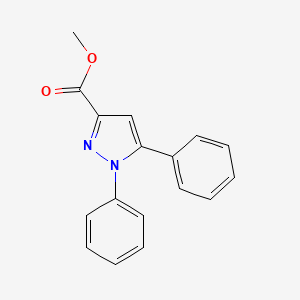
1,5-二苯基-1H-吡唑-3-甲酸甲酯
描述
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, characterized by a five-membered ring containing two nitrogen atoms, is of significant interest in various scientific fields.
科学研究应用
Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological processes, but the exact pathways and downstream effects of this specific compound require further investigation .
Result of Action
Some studies suggest that pyrazole derivatives may have antifungal and antibacterial activities
生化分析
Biochemical Properties
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, affecting neural transmission . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the release of neurotransmitters at synapses, thereby altering neural communication . Additionally, it can impact gene expression by binding to DNA or interacting with transcription factors, leading to changes in the production of specific proteins.
Molecular Mechanism
At the molecular level, Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, inhibiting or activating their function. This binding often involves specific interactions with amino acid residues in the active site of the enzyme or receptor . Furthermore, it can influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its activity and effectiveness . Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response . Toxicity studies have shown that high doses of this compound can lead to adverse effects, such as cellular damage or disruption of normal physiological processes.
Metabolic Pathways
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites in the cell
Transport and Distribution
The transport and distribution of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate within cells and tissues are essential for its activity. It can interact with transporters or binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can influence its effectiveness and potential side effects.
Subcellular Localization
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with other biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the use of ethanol as a solvent, where benzaldehyde and acetophenone are reacted in the presence of a base to form chalcones. These chalcones are then treated with hydrazine hydrate under controlled temperatures to yield the desired pyrazole derivative .
Industrial Production Methods: In industrial settings, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as ultrasonic irradiation and microwave-assisted synthesis have been explored to improve the efficiency of the process .
化学反应分析
Types of Reactions: Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
相似化合物的比较
1,3-Diphenyl-1h-pyrazole: Shares a similar core structure but lacks the carboxylate group.
3,5-Diphenyl-1h-pyrazole: Another closely related compound with similar properties.
Methyl 1h-pyrazole-3-carboxylate: Lacks the phenyl groups at positions 1 and 5.
Uniqueness: Methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate is unique due to the presence of both phenyl groups and the carboxylate ester, which confer distinct chemical and biological properties.
属性
IUPAC Name |
methyl 1,5-diphenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-17(20)15-12-16(13-8-4-2-5-9-13)19(18-15)14-10-6-3-7-11-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUCEEQKAOPMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355041 | |
| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70375-79-0 | |
| Record name | methyl 1,5-diphenyl-1h-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



